Cas no 1708250-76-3 (2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol)
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol
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- Inchi: 1S/C12H19N3O/c16-12-10-8-13-7-6-11(10)14-15(12)9-4-2-1-3-5-9/h9,13-14H,1-8H2
- InChI Key: TXXSHVJQQLSSKF-UHFFFAOYSA-N
- SMILES: O=C1C2CNCCC=2NN1C1CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 331
- XLogP3: 1.1
- Topological Polar Surface Area: 44.4
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM287806-1g |
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol |
1708250-76-3 | 97% | 1g |
$566 | 2021-08-18 | |
| Chemenu | CM287806-5g |
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol |
1708250-76-3 | 97% | 5g |
$1183 | 2021-08-18 | |
| Chemenu | CM287806-10g |
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol |
1708250-76-3 | 97% | 10g |
$1618 | 2021-08-18 | |
| Chemenu | CM287806-1g |
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol |
1708250-76-3 | 97% | 1g |
$666 | 2023-02-17 |
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol
Comprehensive Overview of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol (CAS No. 1708250-76-3)
The compound 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol (CAS No. 1708250-76-3) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This bicyclic system combines a pyrazole ring fused with a partially saturated pyridine moiety, offering a versatile scaffold for drug discovery. Researchers are particularly interested in its role as a precursor or intermediate in synthesizing bioactive molecules targeting neurological and metabolic disorders, aligning with current trends in precision medicine.
In recent years, the demand for novel heterocyclic compounds like 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol has surged, driven by advancements in computational chemistry and AI-assisted molecular design. Searches for "pyrazolo-pyridine derivatives" or "CAS 1708250-76-3 applications" reflect growing interest in their kinase inhibition properties and potential use in oncology research. The compound’s cyclohexyl substituent enhances lipophilicity, a critical factor in blood-brain barrier penetration—a hot topic in neurodegenerative disease therapeutics.
From a synthetic chemistry perspective, the pyrazolo[4,3-c]pyridine core of this compound exemplifies modern strategies in fragment-based drug design. Its 3-hydroxy group allows for further functionalization, making it valuable for structure-activity relationship (SAR) studies. Laboratories frequently query "synthesis of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol" to explore greener catalytic methods or photochemical reactions, reflecting the industry’s shift toward sustainable chemistry.
The pharmacological profile of CAS 1708250-76-3 is under investigation for modulating G-protein-coupled receptors (GPCRs), a trending area in drug development. Its structural similarity to purine bases also sparks interest in "nucleotide mimicry" applications, particularly in antiviral research—a field amplified by post-pandemic scientific priorities. Analytical techniques like HPLC and LC-MS are commonly employed to characterize this compound, addressing frequent search terms such as "1708250-76-3 purity analysis."
Beyond biomedical uses, this compound’s crystalline properties are studied for materials science applications, including organic semiconductors—an intersection between chemistry and renewable energy technologies. The tetrahydro-pyrazolopyridine framework’s conformational rigidity makes it a candidate for designing fluorescent probes, answering queries about "small-molecule sensors" in diagnostic imaging.
Regulatory and safety assessments of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol adhere to global chemical compliance standards, with data sheets emphasizing proper handling protocols. While not classified as hazardous, its handling guidelines are frequently searched alongside "CAS 1708250-76-3 SDS," demonstrating the industry’s focus on responsible research practices.
In conclusion, 1708250-76-3 represents a multifaceted compound bridging medicinal chemistry and materials science. Its evolving applications respond to contemporary scientific challenges, from targeted therapies to sustainable material design, ensuring its relevance in cutting-edge research landscapes.
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